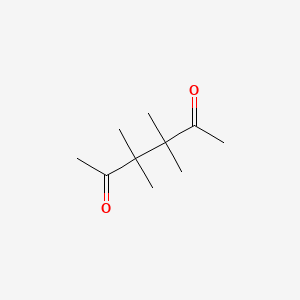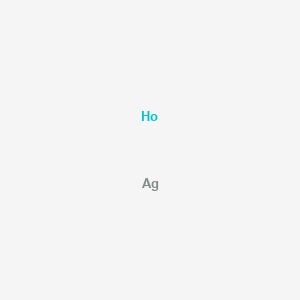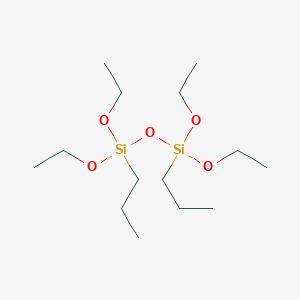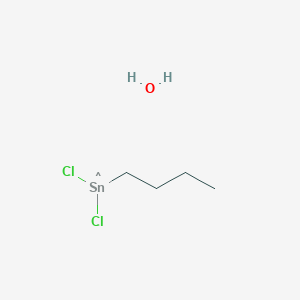
3,3,4,4-Tetramethylhexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetramethylhexane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where four methyl groups are attached to the hexane backbone, making it highly branched. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione can be achieved through several methods. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3,3-tetramethylbutane. This process can be carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and minimize by-products. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetramethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetramethylhexane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3,4,4-Tetramethylhexane-2,5-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In reduction reactions, the diketone accepts electrons from the reducing agent, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: A similar compound with a heterocyclic structure, used in different chemical reactions and applications.
2,2,3,3-Tetramethylbutane-1,4-diol: A precursor in the synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione.
2,2,3,3-Tetramethylsuccinic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its highly branched structure and the presence of two ketone groups. This makes it a versatile compound in organic synthesis and various scientific applications. Its stability and reactivity profile also distinguish it from other similar compounds .
Propiedades
Número CAS |
23328-38-3 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,3,4,4-tetramethylhexane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(11)9(3,4)10(5,6)8(2)12/h1-6H3 |
Clave InChI |
UMSOYACOXSGLNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)C(C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)






